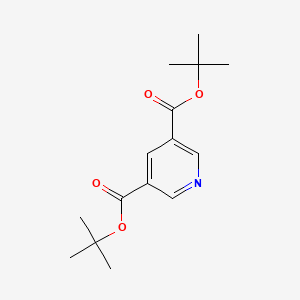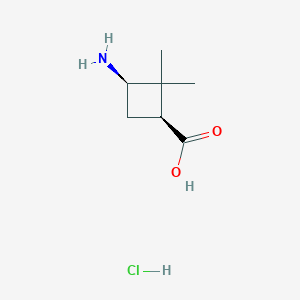
(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride
描述
“(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride” is a chemical compound. Its structure is similar to other cyclohexane derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the use of enzymes for chemo-, regio-, and stereoselective reactions . For example, an ene reductase (ER) and alcohol dehydrogenase (ADH) can be used to set both stereocenters .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Reactions involving similar compounds often involve the use of copper (I) complexes . These complexes can react with dioxygen, leading to the formation of a short-lived bis (μ-oxido)copper complex .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds can be found in databases like PubChem . These properties include molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge .作用机制
Biochemical Pathways
The activation of mGluRs by (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride affects the inspiratory-modulated activity of phrenic motoneurons (PMNs) via distinct mechanisms at pre- and postsynaptic sites . This modulation of synaptic transmission and neuronal excitability is part of the complex role mGluRs play in the regulation of synaptic transmission in the CNS .
Result of Action
The activation of mGluRs by this compound leads to a reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . This results in changes in the activity of PMNs, which could have implications for processes such as breathing .
实验室实验的优点和局限性
(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has several advantages for use in lab experiments. It is a chiral compound, meaning it can be used to study the effects of stereochemistry on biological activity. It is also a cyclic amino acid, which makes it a useful building block for the synthesis of other pharmaceuticals. However, this compound has some limitations for use in lab experiments. It is a relatively complex compound, which can make its synthesis and purification challenging. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, the use of this compound as a chiral building block in the synthesis of other pharmaceuticals is an area of active research. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
科学研究应用
(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit antitumor, antiviral, and antibacterial effects, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a chiral building block in the synthesis of other pharmaceuticals.
安全和危害
属性
IUPAC Name |
(1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDTZGADNNOTKS-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1N)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1476780-44-5 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, hydrochloride (1:1), (1S,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476780-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



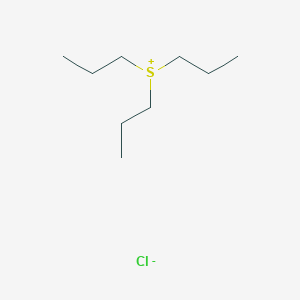

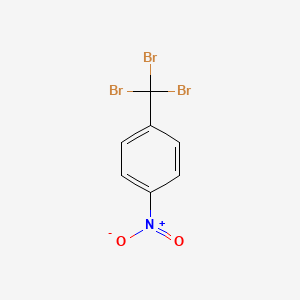


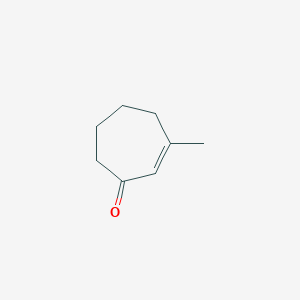
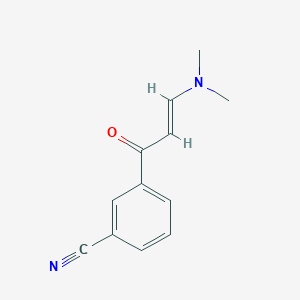

![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)



